molecular formula C8H10N2O2 B8575012 N-[5-(hydroxymethyl)pyridin-2-yl]acetamide CAS No. 39658-47-4

N-[5-(hydroxymethyl)pyridin-2-yl]acetamide

Cat. No. B8575012
CAS RN: 39658-47-4
M. Wt: 166.18 g/mol
InChI Key: SGBVTSMREKMKRA-UHFFFAOYSA-N
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Patent
US08653109B2

Procedure details

500 mg of powdered molecular sieve (4 Å) and 113 mg (0.96 mmol) of N-methylmorpholine N-oxide are added to a solution of the crude product from example 18A in 2 ml of dry dichloromethane. 11 mg (0.03 mmol) of tetrapropylammonium perruthenate are then added to the reaction mixture, which is then stirred at RT for 1 h. The mixture is purified directly by chromatography on a silica gel fritte (mobile phase: gradient dichloromethane/ethanol 100:1→10:1). All product-containing fractions are combined, the solvent is removed on a rotary evaporator and the residue is purified further by another silica gel chromatography (mobile phase: gradient dichloromethane/ethanol 200:1→5:1).
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CCOCC1.[OH:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([NH:17][C:18](=[O:20])[CH3:19])=[N:15][CH:16]=1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH:10]([C:11]1[CH:12]=[CH:13][C:14]([NH:17][C:18](=[O:20])[CH3:19])=[N:15][CH:16]=1)=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
113 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=CC(=NC1)NC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is then stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is purified directly by chromatography on a silica gel fritte (mobile phase: gradient dichloromethane/ethanol 100:1→10:1)
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified further by another silica gel chromatography (mobile phase: gradient dichloromethane/ethanol 200:1→5:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C=1C=CC(=NC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.